1-(4-nitrophenyl)-1H-pyrazol-3-amine chemical properties and structure
1-(4-nitrophenyl)-1H-pyrazol-3-amine chemical properties and structure
An In-Depth Technical Guide to 1-(4-nitrophenyl)-1H-pyrazol-3-amine: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 1-(4-nitrophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Pyrazole derivatives form the core of numerous pharmacologically active agents, and this specific molecule serves as a versatile scaffold and building block for drug discovery.[1][2][3] This document delves into its fundamental chemical properties, detailed structural characteristics based on crystallographic data of closely related analogues, established synthetic methodologies, and its emerging potential in therapeutic applications, particularly as a scaffold for kinase inhibitors.
Introduction: The Prominence of the Pyrazole Scaffold
Nitrogen-containing heterocycles are cornerstones of modern drug design, with the pyrazole ring system being a particularly privileged scaffold.[4][5] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[2][3] The compound 1-(4-nitrophenyl)-1H-pyrazol-3-amine embodies key structural features that make it a valuable precursor for chemical library synthesis: a nucleophilic amine for derivatization, an electron-withdrawing nitrophenyl group that modulates electronic properties, and a stable aromatic core. Its structural isomers and derivatives have been pivotal in the development of targeted therapies, underscoring the importance of understanding its core chemical and physical nature.[6][7]
Molecular Structure and Physicochemical Properties
Chemical Identity
The fundamental identity of 1-(4-nitrophenyl)-1H-pyrazol-3-amine is summarized below.
| Identifier | Value |
| IUPAC Name | 1-(4-nitrophenyl)-1H-pyrazol-3-amine |
| Alternate Names | 2-(4-nitrophenyl)pyrazol-3-amine |
| Molecular Formula | C₉H₈N₄O₂[8] |
| Molecular Weight | 204.19 g/mol [8][9] |
| CAS Number | 78583-83-2 (for 3-(4-nitrophenyl)-1H-pyrazol-5-amine isomer)[9] |
| InChI Key | NORCOSFUIHPSGT-UHFFFAOYSA-N[10] |
| Canonical SMILES | C1=CC(=CC=C1N2C(=CC=N2)N)[O-][10] |
Structural Analysis
The molecule's architecture is defined by a five-membered pyrazole ring linked to a 4-nitrophenyl group at the N1 position and an amine group at the C3 position. The nitro group acts as a strong electron-withdrawing group, influencing the overall electron density of the molecule. The amine group provides a primary site for nucleophilic reactions, making it an ideal handle for synthetic elaboration.[8]
Caption: Chemical structure of 1-(4-nitrophenyl)-1H-pyrazol-3-amine.
Crystallographic Insights: A Case Study
While a specific single-crystal X-ray structure for 1-(4-nitrophenyl)-1H-pyrazol-3-amine was not found in a comprehensive search of publicly available literature, the structure of the closely related analogue, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile , provides critical insights into the solid-state conformation and intermolecular interactions.[11][12]
Analysis of this analogue reveals that the pyrazole and nitrophenyl rings are not coplanar.[11] The dihedral angle between the planes of the two rings is reported to be 34.3 (1)°.[11] This twisted conformation is a common feature in N-arylpyrazoles and has significant implications for how the molecule packs in a crystal and interacts with biological targets.[13] The crystal structure is stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, where the amine group and a pyrazole C-H act as hydrogen bond donors to the oxygen atoms of the nitro group on adjacent molecules, forming a robust three-dimensional lattice.[11][12]
Table 1: Crystallographic Data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile [11]
| Parameter | Value |
| Chemical Formula | C₁₀H₇N₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.7685 (2) |
| b (Å) | 27.3441 (17) |
| c (Å) | 10.1294 (8) |
| β (°) | 96.20 (3) |
| Volume (ų) | 1037.70 (12) |
| Z | 4 |
Physicochemical Properties
Quantitative physicochemical data for the title compound is sparse. However, data from suppliers and predictions for closely related analogues provide a useful profile.
Table 2: Key Physicochemical Properties
| Property | Value/Description | Source |
| Physical Form | Solid | [9] |
| Melting Point | 154 °C (for 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine) | [14] |
| Solubility | Low in water; soluble in DMF, DMSO (predicted) | [8] |
| LogP (Octanol-Water) | ~1.9 (predicted for isomer) | [8] |
| pKa (Basic) | 2.52 (predicted for 3-methyl analogue) | [14] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [9] |
Synthesis and Characterization
Retrosynthetic Approach
The synthesis of N-aryl pyrazoles typically relies on a well-established cyclocondensation strategy. The primary disconnection breaks the pyrazole ring into a substituted hydrazine and a three-carbon synthon, which is a robust and versatile approach.
Caption: Retrosynthetic analysis for 1-(4-nitrophenyl)-1H-pyrazol-3-amine.
Recommended Synthetic Protocol
A plausible and efficient synthesis involves the cyclocondensation reaction between 4-nitrophenylhydrazine and a suitable β-functionalized nitrile, such as 3-aminocrotononitrile. This method is noted for its moderate to good yields and operational simplicity.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-nitrophenylhydrazine (1.0 eq) in absolute ethanol, add 3-aminocrotononitrile (1.1 eq).
-
Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid (0.1 eq), to the mixture. The acid catalyzes the initial condensation and subsequent cyclization.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the intramolecular cyclization and elimination of ammonia.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.
-
Purification: Collect the resulting solid by filtration, wash with cold ethanol to remove residual starting materials, and dry under vacuum. For higher purity, the crude product should be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.2-8.4 ppm: (d, 2H), aromatic protons ortho to the nitro group on the phenyl ring.
-
δ 7.8-8.0 ppm: (d, 2H), aromatic protons meta to the nitro group on the phenyl ring.
-
δ 7.5-7.7 ppm: (d, 1H), C5-H of the pyrazole ring.
-
δ 5.9-6.1 ppm: (d, 1H), C4-H of the pyrazole ring.
-
δ 5.5-5.8 ppm: (s, 2H), broad singlet for the -NH₂ protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~155-160 ppm: C3-NH₂.
-
δ ~145-150 ppm: C-NO₂ and C5 of pyrazole.
-
δ ~140-145 ppm: Quaternary C of phenyl ring attached to pyrazole.
-
δ ~125 ppm: Phenyl C-H ortho to nitro group.
-
δ ~120 ppm: Phenyl C-H meta to nitro group.
-
δ ~95 ppm: C4 of pyrazole.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-3450 cm⁻¹: N-H stretching vibrations of the primary amine.
-
1590-1610 cm⁻¹: C=N stretching of the pyrazole ring.
-
1500-1530 cm⁻¹ & 1330-1360 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.
-
Chemical Reactivity and Drug Development Potential
Reactivity Profile
The dual functionality of 1-(4-nitrophenyl)-1H-pyrazol-3-amine makes it a highly adaptable chemical intermediate.
Caption: Key reaction pathways for derivatization.
-
N-Functionalization: The C3-amine is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to produce secondary or tertiary amines.[8]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants (SnCl₂ in HCl).[8] This transformation yields 1-(4-aminophenyl)-1H-pyrazol-3-amine, a diamino-scaffold that is a crucial precursor for creating polyamides, coordination polymers, or further derivatized drug candidates.[8]
Applications in Medicinal Chemistry
The 1H-pyrazol-3-amine motif is a recognized "privileged structure" in drug discovery, appearing in numerous compounds with high biological potency.
-
Kinase Inhibition: Pyrazole-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases. Regioisomeric pyrazolylamines have demonstrated the ability to completely switch inhibitory profiles, for example, from p38α MAP kinase to kinases relevant in oncology, highlighting the platform's tunability.[6]
-
Case Study: RIPK1 Inhibition for Inflammatory Diseases: A significant recent application for 1H-pyrazol-3-amine derivatives is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).[7] Aberrant RIPK1 activation is a key driver of necroptosis, a form of programmed cell death that promotes inflammation.[7][17]
-
Mechanism: Small molecule inhibitors based on the 1H-pyrazol-3-amine scaffold have been developed that exhibit low nanomolar activity against RIPK1.[7] These compounds potently protect cells from necroptosis.
-
Therapeutic Promise: Lead compounds from this class have shown high kinome selectivity and favorable pharmacokinetic properties, including oral bioavailability. Furthermore, they have demonstrated significant therapeutic effects in animal models of TNF-α-induced systemic inflammatory response syndrome and inflammatory bowel disease, marking them as promising candidates for treating immune-mediated inflammatory conditions.[7][17]
-
Conclusion
1-(4-nitrophenyl)-1H-pyrazol-3-amine is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its well-defined structure, predictable reactivity at both the amine and nitro functionalities, and the proven therapeutic relevance of its core scaffold make it a high-value compound for researchers. From fundamental studies in crystallography and synthesis to cutting-edge applications in the inhibition of inflammatory pathways, this molecule represents a powerful tool for developing the next generation of targeted therapeutics.
References
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- ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.
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- Life Chemicals. (2019). Functionalized Pyrazoles For Drug Discovery.
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